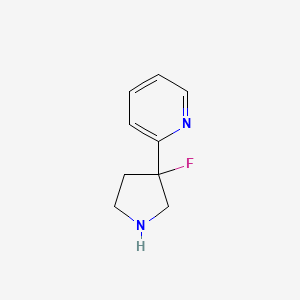

![molecular formula C11H20N4O B1493144 2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole CAS No. 2098133-83-4](/img/structure/B1493144.png)

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole

Overview

Description

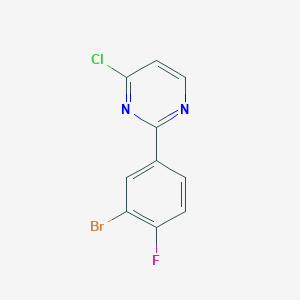

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole is a research chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 . It is also known by the IUPAC name 2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole .

Molecular Structure Analysis

The compound has a complex structure with a cyclopenta[c]pyrrole ring. The canonical SMILES representation is COCC12CCCC1CN(C2)CCN=[N+]=[N-] and the InChI is InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3 .Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 26.8Ų and an XLogP3 of 2.2 . It has 16 heavy atoms, 4 hydrogen bond acceptors, and no hydrogen bond donors . The compound is canonicalized, with one covalently-bonded unit count .Scientific Research Applications

Application in NK1 Receptor Antagonism

CP-96,345 is identified as a potent antagonist of the substance P (NK1) receptor, showing selectivity and competitive antagonism in NK1 monoreceptor dog carotid artery preparation and inhibiting substance P-induced salivation in rats. This compound's specificity and potency mark its significance in exploring the physiological properties of substance P and its potential role in diseases (Snider et al., 1991).

Advancements in Cycloaddition Chemistry

The rhodium-catalyzed [4 + 3] cycloaddition of methyl 2-(siloxy)vinyldiazoacetate and pyrroles offers an enantioselective approach to synthesize highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes (tropanes), utilizing a rhodium−carbenoid intermediate and a tandem cyclopropanation/Cope rearrangement mechanism (Reddy & Davies, 2007).

Synthesis of Cyclopenta[b]pyrrole-3a-Carboxylate Derivatives

The synthesis of octahydro-2,3-dioxo-cyclopenta[b]-pyrrole-3a-carboxylate derivatives involves oxalylation of enamine, followed by the addition of water or methanol, highlighting the importance of N-acyliminium intermediates in the formation of heterocyclic rings (Won-Jun et al., 1994).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(2-azidoethyl)-3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O/c1-16-9-11-4-2-3-10(11)7-15(8-11)6-5-13-14-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZHJBWFDKHSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CCCC1CN(C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)